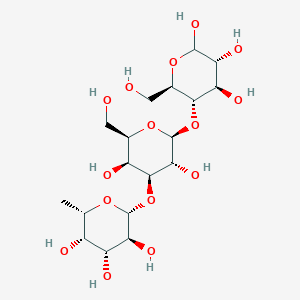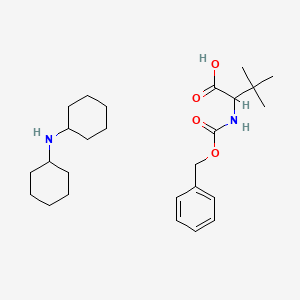
Galb-4(Fuca-3)Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Galb-4(Fuca-3)Glc involves the enzymatic or chemical glycosylation of lactose with fucose. Enzymatic synthesis typically uses glycosyltransferases, which catalyze the transfer of fucose to lactose under mild conditions. Chemical synthesis, on the other hand, involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation, and purification .
Industrial Production Methods: Industrial production of this compound is often achieved through microbial fermentation. Genetically engineered Escherichia coli strains are commonly used to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Galb-4(Fuca-3)Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride or methyl iodide in the presence of a base can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Galb-4(Fuca-3)Glc is used as a model compound in carbohydrate chemistry to study glycosylation reactions and the synthesis of complex oligosaccharides .
Biology: In biological research, this compound is studied for its role in cell-cell interactions, immune modulation, and as a prebiotic that promotes the growth of beneficial gut bacteria .
Medicine: this compound has potential therapeutic applications, including its use as a functional ingredient in infant formula to mimic the beneficial effects of human milk oligosaccharides. It is also being investigated for its role in preventing infections and modulating the immune system .
Industry: In the food industry, this compound is added to functional foods and dietary supplements to promote gut health. It is also used in the development of biosensors and diagnostic tools .
Wirkmechanismus
Galb-4(Fuca-3)Glc exerts its effects through various molecular targets and pathways. It acts as a decoy receptor for pathogens, preventing them from binding to the epithelial cells in the gut. This mechanism helps in reducing infections and promoting gut health. Additionally, it modulates the immune response by interacting with immune cells and influencing cytokine production .
Vergleich Mit ähnlichen Verbindungen
2-Fucosyllactose (Fuc-α1,2-Gal-β1,4-Glc): Another fucosylated oligosaccharide found in human milk with similar prebiotic and pathogen inhibition properties.
Lacto-N-fucopentaose I (Gal-β1,3-GlcNAc-β1,3-Gal-β1,4-Glc): A more complex oligosaccharide with additional biological functions.
Uniqueness: Galb-4(Fuca-3)Glc is unique due to its specific glycosidic linkages and its ability to mimic the structure and function of human milk oligosaccharides. This makes it particularly valuable in infant nutrition and gut health research .
Eigenschaften
Molekularformel |
C18H32O15 |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17+,18-/m0/s1 |
InChI-Schlüssel |
AUNPEJDACLEKSC-DQKDKLGVSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)


![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
